Validated Synthetic Utility: Enabling In Vivo Antimalarial Activity in Val-Val Dipeptide Conjugates
N-(2-Amino-4-methylphenyl)butanamide demonstrates its primary differentiation as a specific, performance-validated chemical intermediate. It is used to synthesize Val-Val dipeptide-benzenesulfonamide conjugates that achieve 48-54% inhibition of Plasmodium berghei multiplication in vivo at a 50 mg/kg dose, a quantifiable outcome directly attributable to the use of this specific building block in the synthesis [1]. Generic alternatives or simple aniline derivatives would not yield the same conjugate structure or the resulting bioactivity.
| Evidence Dimension | In vivo antimalarial activity of final conjugate synthesized using the target compound |
|---|---|
| Target Compound Data | Final conjugate inhibited parasite multiplication by 48-54% at 50 mg/kg |
| Comparator Or Baseline | Artemisinin (positive control) achieved 67% inhibition |
| Quantified Difference | Conjugate activity is 71-81% of the artemisinin standard's activity at the same dose |
| Conditions | In vivo murine model of Plasmodium berghei infection, 50 mg/kg body weight, measurement on Day 7 post-treatment |
Why This Matters
This provides direct evidence of the compound's utility as a building block for generating bioactive molecules with a validated in vivo effect, justifying its selection over other aniline derivatives that have not been demonstrated to produce active conjugates.
- [1] Ezugwu, J. A., et al. Synthesis and biological evaluation of Val-Val dipeptide-sulfonamide conjugates. Arch. Pharm. (Weinheim). 2020, 353(7), e2000074. View Source
